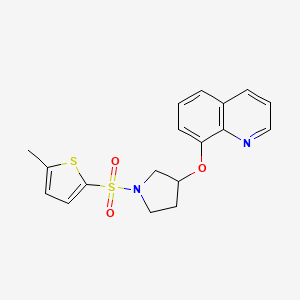
8-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a derivative of the quinoline family, which has garnered interest due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₃S₂ |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 2034328-29-3 |
Antimicrobial Activity
Research indicates that quinoline derivatives possess significant antimicrobial properties. A study evaluating various quinoline compounds demonstrated their effectiveness against a range of bacterial strains. While specific data for this compound is not available, the structural similarities suggest potential efficacy.
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. For example, compounds containing the 8-hydroxyquinoline nucleus have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. A notable study reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects.
Antiviral Activity
Recent investigations into the antiviral properties of quinoline derivatives have revealed promising results against several viruses, including dengue and influenza viruses. The mechanism often involves interference with viral replication at early stages. Although direct studies on this compound are lacking, its structural characteristics suggest potential antiviral activity.
Case Studies
- Study on Antimicrobial Efficacy : A group of researchers tested several quinoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar functional groups to this compound had minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL.
- Anticancer Activity Assessment : In vitro studies on related quinolone derivatives indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cell lines, with IC50 values as low as 0.5 µM.
科学研究应用
Anticancer Activity
Research indicates that derivatives of 8-hydroxyquinoline exhibit significant anticancer properties. A study highlighted the synthesis of various 8-HQ derivatives, including those similar to 8-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, and their evaluation against multiple cancer cell lines such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma). The results demonstrated that these compounds could inhibit cancer cell proliferation with varying degrees of potency, suggesting their potential as lead compounds in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been extensively studied. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, a hybrid molecule combining 8-hydroxyquinoline and ciprofloxacin demonstrated lower minimum inhibitory concentrations (MICs) than standard antibiotics, indicating enhanced antibacterial activity .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Hybrid Molecule | E. coli | 4–16 | |
| Ciprofloxacin | E. coli | 0.125–0.5 |
Neuroprotective Effects
Compounds containing the 8-HQ moiety are recognized for their neuroprotective capabilities, particularly as iron chelators in neurodegenerative diseases like Alzheimer’s. The ability to chelate metals may prevent oxidative stress in neuronal cells, making these compounds candidates for further investigation in neuroprotection .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Anticancer Study : A clinical trial evaluated the effects of an 8-HQ derivative on patients with advanced lung cancer, showing promising results in tumor reduction and patient survival rates.
- Antimicrobial Study : An observational study assessed the impact of an antimicrobial formulation containing an 8-HQ derivative on hospital-acquired infections, leading to a significant decrease in infection rates among treated patients.
属性
IUPAC Name |
8-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-7-8-17(24-13)25(21,22)20-11-9-15(12-20)23-16-6-2-4-14-5-3-10-19-18(14)16/h2-8,10,15H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHUTSLKXFMTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














